molecular formula C10H7NO3 B2456858 8-Hydroxyquinoline-6-carboxylic acid CAS No. 90800-42-3

8-Hydroxyquinoline-6-carboxylic acid

Cat. No.: B2456858
CAS No.: 90800-42-3
M. Wt: 189.17
InChI Key: ZGLIIKDKLCETFI-UHFFFAOYSA-N
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Description

8-Hydroxyquinoline-6-carboxylic acid (CAS 90800-42-3) is a high-purity derivative of the versatile 8-hydroxyquinoline (8-HQ) scaffold, a privileged structure in medicinal and analytical chemistry . This compound functions as a potent monoprotic bidentate chelating agent , capable of forming stable complexes with a wide range of metal ions, including Cu²⁺, Zn²⁺, Fe³⁺, and Al³⁺ . Its mechanism of action is primarily attributed to this metal-chelating ability, which can disrupt metal homeostasis in biological systems and inhibit metalloenzymes, making it a valuable tool for studying metal-dependent processes . The 8-hydroxyquinoline core is recognized for its diverse pharmacological potential , with documented research applications in developing agents with anticancer, antimicrobial, antifungal, and antineurodegenerative activities . The carboxylic acid functional group at the 6-position provides a versatile handle for further synthetic modification and hybridization with other pharmacophores, allowing researchers to fine-tune properties like solubility, lipophilicity, and target specificity for structure-activity relationship (SAR) studies . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-hydroxyquinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-8-5-7(10(13)14)4-6-2-1-3-11-9(6)8/h1-5,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLIIKDKLCETFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 8 Hydroxyquinoline 6 Carboxylic Acid and Its Derivatives

Direct Synthetic Routes to the 8-Hydroxyquinoline-6-carboxylic Acid Core

These routes focus on building the molecule with the C6-carboxylic acid group or a precursor group integrated early in the synthetic sequence.

The Stobbe condensation is a powerful carbon-carbon bond-forming reaction between a ketone or aldehyde and a succinic acid diester in the presence of a strong base. wikipedia.orgsci-hub.se This reaction typically yields an alkylidene succinic acid or a half-ester. wikipedia.org For the synthesis of the this compound core, a substituted aminobenzaldehyde or aminoketone could conceptually be reacted with a succinic ester. The general mechanism involves the formation of a γ-lactone intermediate, which then undergoes base-induced elimination to open the ring. wikipedia.org

The resulting product from the Stobbe condensation, an unsaturated dicarboxylic acid derivative, would then need to undergo intramolecular cyclization (e.g., a Friedel-Crafts acylation) to form the quinoline (B57606) ring system. This strategy allows for the introduction of the carboxylic acid functionality at an early stage, embedded within the succinic ester reactant.

Table 1: Stobbe Condensation Overview

Reactant 1Reactant 2BaseKey IntermediateProduct Type
Ketone or AldehydeDiester of Succinic AcidSodium ethoxide, Potassium t-butoxide, Sodium hydrideγ-LactoneAlkylidene succinic acid or half-ester

In many synthetic pathways, the carboxylic acid is carried through the reaction sequence as a more stable and less reactive ester group. The final step is then the hydrolysis of this ester to yield the desired carboxylic acid. This is a common concluding step in syntheses where the free carboxylic acid might interfere with earlier reactions.

Ester hydrolysis can be achieved under either acidic or basic conditions.

Base-mediated hydrolysis (Saponification): This involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often with heating. The reaction produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.

Acid-catalyzed hydrolysis: This method uses a strong acid, such as sulfuric acid or hydrochloric acid, in the presence of water. The reaction is an equilibrium process and is driven to completion by using a large excess of water.

These protocols are fundamental in organic synthesis for the deprotection of carboxyl groups. nih.gov

The carboxylic acid group of this compound can be converted into a variety of derivatives, with amides being particularly significant. Direct reaction between a carboxylic acid and an amine is generally unfavorable and requires very high temperatures. Therefore, the carboxylic acid must first be "activated".

Activation increases the electrophilicity of the carboxyl carbon, facilitating nucleophilic attack by the amine. Common methods for activation include conversion to an acyl chloride, acyl azide, or active ester. A frequently used laboratory method involves coupling agents. For instance, 8-hydroxyquinoline-2-carboxylic acid has been activated with phosphorus trichloride (B1173362) before condensation with substituted anilines to produce a library of 8-hydroxy-N-phenylquinoline-2-carboxamides in good yields (61–79%). mdpi.comnih.gov This methodology is directly applicable to the 6-carboxylic acid isomer.

Table 2: Common Carboxylic Acid Activating Agents for Amidation

Activating AgentIntermediate FormedKey Features
Thionyl chloride (SOCl₂)Acyl chlorideHighly reactive, reaction produces gaseous HCl and SO₂.
Phosphorus trichloride (PCl₃)Acyl chlorideEffective for converting carboxylic acids to acyl chlorides. mdpi.comnih.gov
Carbodiimides (e.g., DCC, EDC)O-acylisoureaMild conditions, widely used in peptide synthesis.
Trichlorotriazine (TCT)Acyl chlorideCost-efficient reagent for activating OH-groups. rsc.org

Established Approaches for the Synthesis of Functionalized 8-Hydroxyquinoline (B1678124) Scaffolds

These are classic, well-documented methods for constructing the fundamental quinoline ring system, which can be adapted to produce 8-hydroxyquinoline derivatives.

The Skraup and Friedlander syntheses are two of the most traditional and widely used methods for constructing the quinoline ring. scispace.comrroij.com

The Skraup synthesis involves reacting an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as the nitro compound corresponding to the starting amine). researchgate.net In the context of 8-hydroxyquinoline, o-aminophenol is used as the aromatic amine. researchgate.netchemicalbook.com The glycerol is dehydrated by the sulfuric acid to form acrolein, which then undergoes a Michael addition with the amine. Subsequent cyclization and oxidation yield the quinoline ring. google.com

The Friedlander synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). wikipedia.orgnih.gov The reaction, which can be catalyzed by acid or base, proceeds via an initial aldol-type condensation or Schiff base formation, followed by cyclodehydration to form the quinoline. wikipedia.orgorganicreactions.org This method is generally more direct than the Skraup synthesis but is dependent on the availability of the requisite substituted 2-aminobenzaldehyde (B1207257) or 2-aminoketone precursors. researchgate.net

Table 3: Comparison of Skraup and Friedlander Syntheses for 8-Hydroxyquinolines

FeatureSkraup SynthesisFriedlander Synthesis
Aromatic PrecursorSubstituted aromatic amine (e.g., o-aminophenol) scispace.com2-Aminoaryl aldehyde or ketone scispace.com
Second ComponentGlycerol (forms acrolein in situ) google.comCompound with an α-methylene group (e.g., ketone, aldehyde) wikipedia.org
Reaction ConditionsStrongly acidic (e.g., H₂SO₄), high temperature, oxidizing agent researchgate.netAcid or base catalysis wikipedia.org
GeneralityBroadly applicable, uses simple starting materials.More direct, but limited by precursor availability. researchgate.net

An alternative strategy involves first synthesizing the quinoline ring with a different functional group at the 8-position, which is then converted to a hydroxyl group in a subsequent step.

Diazotization is a process where a primary aromatic amine is converted into a diazonium salt. byjus.com For the synthesis of 8-hydroxyquinoline, 8-aminoquinoline (B160924) is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. scispace.comrroij.comchemicalbook.com This intermediate is typically unstable and is immediately hydrolyzed by heating in an aqueous solution to replace the diazonium group with a hydroxyl group. scispace.comrroij.com

Alkali fusion is another method used to introduce a hydroxyl group onto an aromatic ring. In this approach, quinoline-8-sulfonic acid is heated (fused) with a strong base like sodium hydroxide at high temperatures. The sulfonate group is displaced by a hydroxide ion, yielding 8-hydroxyquinoline after an acidic workup. scispace.comrroij.com

Table of Compounds

Regioselective Introduction of Substituents via Cross-Coupling Reactions (e.g., Suzuki Reaction)

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, often utilized to introduce aryl or vinyl substituents onto a heterocyclic core. wikipedia.orgorganic-chemistry.orglibretexts.org While direct examples of Suzuki reactions on the this compound skeleton are not extensively documented, the principles can be inferred from related structures. Typically, this palladium-catalyzed reaction couples an organoboron species with an organic halide or triflate. wikipedia.orgorganic-chemistry.orglibretexts.org

For the functionalization of the 8-hydroxyquinoline framework, the Suzuki reaction has been successfully applied to introduce substituents at the 5 and 7 positions, starting from the corresponding bromo- or iodo-derivatives. scispace.comrroij.com The synthesis of 5-aryl-8-hydroxyquinolines, for instance, commences from 5-bromo-8-hydroxyquinoline, which requires protection of the 8-hydroxyl group prior to the coupling reaction. scispace.com A common protecting group is benzyl, which can be later removed. scispace.com

Analogous strategies could be envisioned for the 6-position of this compound, provided a suitable halo-substituted precursor is available. The Suzuki-Miyaura cross-coupling of 6-halopurines with boronic acids to yield 6-arylpurines demonstrates the feasibility of this reaction at the 6-position of a similar heterocyclic system. researchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling on Related Heterocyclic Cores

Starting Material Boronic Acid/Ester Product Reference
5-Bromo-8-benzyloxyquinoline Arylboronic acid 5-Aryl-8-benzyloxyquinoline scispace.com
5,7-Dibromo-8-hydroxyquinoline Arylboronic acid 5,7-Diaryl-8-hydroxyquinoline rroij.com
6-Chloropurine Arylboronic acid 6-Arylpurine researchgate.net

Microwave-Assisted Synthetic Protocols for Carboxamide Derivatives

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields. rsc.org The direct amidation of carboxylic acids to form carboxamides is a key transformation, and microwave irradiation can significantly enhance the efficiency of this process. mdpi.comrsc.orgmorressier.com

While specific literature on the microwave-assisted synthesis of 8-hydroxyquinoline-6-carboxamide is limited, related studies on other isomers provide strong evidence for its applicability. For example, a microwave-assisted synthesis of thirty-two mono-, di-, and tri-substituted 8-hydroxyquinoline-2-carboxanilides has been reported. nih.gov In this procedure, the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with a substituted aniline (B41778) in the presence of phosphorus trichloride afforded the desired carboxamides in good yields (61–79%). nih.gov

General protocols for microwave-assisted direct amidation of carboxylic acids often employ a catalyst, such as ceric ammonium (B1175870) nitrate, under solvent-free conditions. mdpi.com This approach is noted for its versatility with a range of aliphatic and aromatic amines and carboxylic acids. mdpi.com Such a method could likely be adapted for the synthesis of 8-hydroxyquinoline-6-carboxamide derivatives, offering a greener and more efficient alternative to conventional heating methods.

Electrophilic Aromatic Substitution Reactions for Carbaldehyde Formation (e.g., Reimer-Tiemann, Vilsmeier-Haack, Duff)

Electrophilic aromatic substitution is a fundamental class of reactions for the functionalization of aromatic rings. The Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions are classic methods for the introduction of a formyl group (-CHO), leading to the formation of carbaldehydes.

The application of these reactions to the 8-hydroxyquinoline scaffold has been studied, and the regioselectivity is strongly influenced by the existing substituents. nih.gov The powerful electron-donating hydroxyl group at the C-8 position directs electrophilic attack to the C-5 and C-7 positions. nih.gov For example, formylation of 8-hydroxyquinoline under Reimer-Tiemann conditions (chloroform and a strong base) yields a mixture of 8-hydroxyquinoline-5-carbaldehyde (B1267011) and 8-hydroxyquinoline-7-carbaldehyde. wikipedia.orgqsstudy.comonlineorganicchemistrytutor.comresearchgate.net Similarly, the Vilsmeier-Haack reaction (using phosphorus oxychloride and dimethylformamide) on N-arylacetamides can lead to 2-chloro-3-formylquinolines. niscpr.res.inchemijournal.comchemijournal.comresearchgate.net

However, the presence of an electron-withdrawing carboxylic acid group at the C-6 position, as in this compound, would deactivate the aromatic ring towards electrophilic substitution. This deactivation would make formylation under these conditions significantly more challenging. Furthermore, the directing effects of the hydroxyl and carboxylic acid groups would be competing. It is anticipated that these reactions would be low-yielding and potentially lead to a complex mixture of products if they proceed at all.

Synthesis of Fluoro-, Thio-, and Dithioanalogues of Hydroxyquinoline Carboxylic Acids

The incorporation of fluorine, sulfur, and dithio functionalities into the hydroxyquinoline carboxylic acid framework can modulate its physicochemical and biological properties. While direct synthetic routes to fluoro-, thio-, and dithioanalogues of this compound are not prevalent in the literature, general methods for the synthesis of such derivatives of quinoline carboxylic acids have been established.

For the synthesis of fluoro-substituted quinoline carboxylic acids, a common strategy involves starting with a fluorinated aniline precursor. For example, various fluoro-4-hydroxyquinoline-3-carboxylic acids have been synthesized via the Gould-Jacobs reaction, starting from commercially available fluoroanilines. mdpi.com

The synthesis of thio-substituted quinoline derivatives can be achieved through various routes. One approach involves the reaction of a halo-quinoline with a thiol. For instance, the synthesis of 3,4,5-trisubstituted triazole derivatives bearing an 8-hydroxyquinoline moiety has been accomplished, which involved the formation of a 3-mercapto-1,2,4-triazole intermediate. nih.gov Another example is the synthesis of novel 8-hydroxyquinoline derivatives containing 2-thiobarbiturates. researchgate.net

The preparation of dithioanalogues , specifically dithiocarboxylic acids and their esters, often involves the reaction of a carboxylic acid with a thiating agent like phosphorus pentasulfide.

Innovative Strategies for Enhanced Synthetic Efficiency and Selectivity

Modern synthetic chemistry continually seeks more efficient and selective methods for the construction of complex molecules. For the synthesis of this compound and its derivatives, several innovative strategies have been explored.

One notable approach is the use of the Stobbe condensation to construct the 8-hydroxyquinoline-6-carboxylate core. wikipedia.orgjuniperpublishers.comsci-hub.seresearchgate.net This reaction involves the condensation of an aldehyde or ketone with a succinic acid ester in the presence of a strong base. wikipedia.orgjuniperpublishers.comsci-hub.seresearchgate.net For the synthesis of the target scaffold, 3-pyridinecarbaldehyde can be subjected to a Stobbe condensation followed by a cyclization step. This represents a novel application of the Stobbe condensation to a heterocyclic aromatic aldehyde. The resulting ethyl ester of this compound can then be hydrolyzed to the corresponding carboxylic acid, which can be further functionalized, for instance, by conversion to a carboxamide.

Another contemporary strategy that holds promise is decarboxylative cross-coupling . researchgate.netwikipedia.orgrsc.org These reactions utilize carboxylic acids as readily available and stable coupling partners, offering an alternative to traditional cross-coupling reactions that require organometallic reagents. rsc.org A palladium-catalyzed decarboxylative cross-coupling has been described for the formation of functionalized quinolines from sp3-hybridized carboxylic acids. wikipedia.org This type of reaction could potentially be applied to functionalize the this compound core or its precursors.

Furthermore, palladium-catalyzed reactions under aminocarbonylation conditions have been used to selectively introduce carboxamide functionalities into diiodo-8-hydroxyquinoline derivatives, showcasing a method for regioselective functionalization. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
8-Hydroxyquinoline-6-carboxylate
8-Hydroxyquinoline-6-carboxamide
5-Aryl-8-hydroxyquinoline
5-Bromo-8-hydroxyquinoline
5-Bromo-8-benzyloxyquinoline
5-Aryl-8-benzyloxyquinoline
5,7-Dibromo-8-hydroxyquinoline
5,7-Diaryl-8-hydroxyquinoline
6-Arylpurine
6-Chloropurine
5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidine
5-(4-bromophenyl)-4,6-dichloropyrimidine
8-Hydroxyquinoline-2-carboxanilide
8-Hydroxyquinoline-2-carboxylic acid
8-Hydroxyquinoline-5-carbaldehyde
8-Hydroxyquinoline-7-carbaldehyde
2-Chloro-3-formylquinoline
Fluoro-4-hydroxyquinoline-3-carboxylic acid

Advanced Spectroscopic and Structural Elucidation of 8 Hydroxyquinoline 6 Carboxylic Acid

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of radiation, it is possible to identify the functional groups present and gain insight into the molecular structure.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The spectrum of 8-Hydroxyquinoline-6-carboxylic acid displays characteristic bands corresponding to its distinct chemical moieties.

The presence of the carboxylic acid group gives rise to two prominent features. A very broad absorption band, typically observed in the range of 2500–3300 cm⁻¹, is characteristic of the O–H stretching vibration of a hydrogen-bonded carboxylic acid dimer. pressbooks.pub The carbonyl (C=O) stretching vibration produces a strong, sharp absorption peak, generally found between 1710 and 1760 cm⁻¹. pressbooks.pub For dimeric carboxylic acids, this peak is centered around 1710 cm⁻¹. pressbooks.pub

The phenolic O–H group contributes to the broad absorption in the high-frequency region, often seen around 3160-3181 cm⁻¹, which may overlap with the carboxylic acid O-H band. researchgate.netscirp.org The quinoline (B57606) ring system is identified by a series of stretching vibrations for C=C and C=N bonds in the 1000–1600 cm⁻¹ region. researchgate.net Additional bands related to C-H in-plane and out-of-plane bending further confirm the aromatic structure.

Table 1: Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹)
O–H Stretch Carboxylic Acid (dimer) 2500–3300 (very broad)
O–H Stretch Phenolic Hydroxyl ~3180 (broad)
C=O Stretch Carboxylic Acid 1710–1760
C=N and C=C Stretches Quinoline Ring 1000–1600
C–O Stretch Carboxylic Acid / Phenol (B47542) 1200–1300

Raman spectroscopy provides complementary information to FTIR, as it relies on the inelastic scattering of monochromatic light. Vibrational modes that are weak or absent in FTIR may be strong in Raman, particularly for non-polar bonds.

For this compound, the symmetric stretching vibrations of the aromatic quinoline ring are typically strong in the Raman spectrum, appearing in the 1300-1600 cm⁻¹ range. The ring breathing mode, a collective vibration of the entire ring system, is also a characteristic Raman band. ijeam.com While the O-H stretching vibrations are generally weak in Raman spectra, the C=O stretch of the carboxylic acid can be observed. Analysis of Raman spectra, often in conjunction with DFT calculations, allows for a detailed assignment of the normal vibrational modes of the molecule. nih.gov

Table 2: Key Raman Shifts for this compound

Vibrational Mode Functional Group Typical Raman Shift (cm⁻¹)
Aromatic C=C/C=N Stretch Quinoline Ring 1300–1600
Ring Breathing Mode Quinoline Ring 700–800
C-H In-plane Bending Aromatic Ring 950–1350

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual nuclei, such as hydrogen (¹H) and carbon (¹³C).

¹H NMR spectroscopy maps the environments of the hydrogen atoms in a molecule. In this compound, there are four aromatic protons on the quinoline ring system, in addition to the labile protons of the hydroxyl and carboxylic acid groups. The acidic proton of the carboxyl group (–COOH) is typically observed as a broad singlet far downfield, often above 12 ppm, due to strong deshielding and hydrogen bonding. pressbooks.pub The phenolic (–OH) proton also appears as a broad singlet.

The aromatic protons on the quinoline ring will appear as distinct signals, with their chemical shifts and coupling patterns determined by their position relative to the nitrogen atom, hydroxyl group, and the electron-withdrawing carboxylic acid group. Protons on the pyridine (B92270) ring are generally more deshielded (further downfield) than those on the carbocyclic ring. The specific assignment requires analysis of coupling constants (J-values) which reveal which protons are adjacent to one another.

Table 3: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
H-2 ~8.8 Doublet of doublets (dd)
H-3 ~7.5 Doublet of doublets (dd)
H-4 ~8.2 Doublet of doublets (dd)
H-5 ~7.8 Singlet (or narrow doublet)
H-7 ~8.0 Singlet (or narrow doublet)
-OH (Phenolic) Variable (broad singlet) Broad s

Note: Predicted values are illustrative and can vary based on solvent and concentration.

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield, typically in the range of 165–185 ppm. pressbooks.puborganicchemistrydata.org The carbon atom attached to the hydroxyl group (C-8) is also shifted downfield due to the electronegativity of the oxygen atom. The remaining aromatic carbons of the quinoline ring appear between approximately 110 and 150 ppm. Quaternary carbons (those without attached protons, such as C-6, C-8a, and C-4a) are often identifiable by their lower intensity signals in standard spectra.

Table 4: Predicted ¹³C NMR Chemical Shifts (δ)

Carbon Assignment Predicted Chemical Shift (ppm)
C-2 ~148
C-3 ~122
C-4 ~136
C-4a ~128
C-5 ~129
C-6 ~138
C-7 ~118
C-8 ~155
C-8a ~140

Note: Predicted values are illustrative and based on substituent effects on the quinoline scaffold.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, multidimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show cross-peaks between adjacent protons, such as H-2/H-3 and H-3/H-4, confirming their connectivity within the pyridine ring. It would also help distinguish between the isolated singlets of H-5 and H-7.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (¹H-¹³C one-bond correlations). columbia.edu It allows for the direct assignment of carbon signals for all protonated carbons (C-2, C-3, C-4, C-5, and C-7) by linking them to their already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2- and 3-bond) correlations between protons and carbons. columbia.edu HMBC is crucial for assigning the quaternary carbons. For instance, the proton at H-5 would show a correlation to the carbonyl carbon of the carboxylic acid group (a three-bond correlation), confirming the position of the substituent at C-6. Likewise, correlations from H-7 to the C-6 and C-8 carbons would further solidify the structural assignment.

Together, these advanced NMR techniques provide irrefutable evidence for the complete chemical structure of this compound, leaving no ambiguity in the atomic arrangement.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural details of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

Table 1: Theoretical Mass Data for this compound

ParameterValue
Formula C₁₀H₇NO₃
Exact Mass 189.0426 u
Molecular Weight 189.17 g/mol

Data table is generated based on the chemical formula and standard atomic weights.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for separating and identifying volatile and semi-volatile compounds. core.ac.uk The technique is capable of measuring multiple modified bases from all four DNA bases in a single sample. nih.gov For a compound like this compound, which has a higher boiling point due to the carboxylic acid group, derivatization may be necessary to increase its volatility for GC-MS analysis. nih.gov The mass spectrum obtained from the MS detector provides a molecular fingerprint, which can be compared against spectral libraries like NIST and WILEY for identification. core.ac.ukmdpi.com The National Institute of Standards and Technology (NIST) provides reference mass spectrum data for the parent compound, 8-Hydroxyquinoline (B1678124), which serves as a basis for interpreting the spectra of its derivatives. nist.govnist.gov

Tandem Mass Spectrometry (MS/MS) is used to obtain detailed structural information by isolating a precursor ion and subjecting it to fragmentation. The resulting product ions reveal the connectivity of atoms within the molecule. The fragmentation patterns of carboxylic acids typically involve the loss of hydroxyl (-17 Da) and carboxyl (-45 Da) groups. libretexts.org For this compound (molecular weight 189.17), a prominent fragmentation pathway would be the loss of the carboxylic acid group (COOH), resulting in a fragment ion with an m/z of 144. This corresponds to the 8-hydroxyquinoline radical cation. Further fragmentation would follow the known patterns for the 8-hydroxyquinoline core, which has a molecular ion at m/z 145. chemicalbook.com This includes characteristic fragments at m/z 117 and 89. chemicalbook.com The analysis of fragmentation patterns is a key method for distinguishing between isomers, such as different hydroxycinnamoyl-quinic acid conjugates. d-nb.infomdpi.com

Table 2: Predicted MS/MS Fragmentation for this compound

Precursor Ion (m/z)Proposed Fragment IonMass Loss (Da)Proposed Structure of Fragment
189[M-OH]⁺17Ionized molecule after loss of hydroxyl radical
189[M-COOH]⁺458-Hydroxyquinoline radical cation
145 (from 8-HQ)[C₈H₆O]⁺28 (CO)Fragment after loss of carbon monoxide
117 (from 8-HQ)[C₇H₅N]⁺28 (CO)Fragment after loss of carbon monoxide

Data table is generated based on established fragmentation patterns for carboxylic acids and the 8-hydroxyquinoline core structure. libretexts.orgchemicalbook.com

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions between electronic energy levels in a molecule upon absorption or emission of electromagnetic radiation. uobabylon.edu.iq

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions from lower to higher energy molecular orbitals. uobabylon.edu.iq For aromatic compounds like 8-Hydroxyquinoline, these transitions are typically π → π* and n → π*. uobabylon.edu.iq The spectrum of the parent 8-Hydroxyquinoline shows absorption bands that are influenced by the solvent. researchgate.netnist.gov Studies on 8-hydroxyquinoline have reported absorption bands near 320 nm and 325 nm in ethanol (B145695) and methanol, respectively. researchgate.net The presence of a carboxylic acid group, which can act as an auxochrome, is expected to cause a shift in the absorption maximum (λmax) to a longer wavelength (a bathochromic shift). uobabylon.edu.iq The UV-Vis spectra of 8-hydroxyquinoline-amino acid hybrids have been shown to be pH-dependent. mdpi.com

Table 3: Representative UV-Vis Absorption Data for 8-Hydroxyquinoline and Related Compounds

CompoundSolventAbsorption Maxima (λmax)Reference
8-HydroxyquinolineEthanol~320 nm researchgate.net
8-HydroxyquinolineMethanol~325 nm researchgate.net
8-Hydroxyquinoline Metal ComplexesVarious300-400 nm nih.gov

This table summarizes data for the parent compound to infer the properties of this compound.

Fluorescence spectroscopy provides information on the emission properties of a molecule after it has absorbed light. 8-Hydroxyquinoline itself is typically a weak fluorophore in many media due to an efficient excited-state intramolecular proton transfer (ESPT) from the hydroxyl group to the ring nitrogen, which provides a non-radiative decay pathway. rsc.orgscispace.com However, its fluorescence is highly sensitive to the environment, including solvent polarity, concentration, and excitation wavelength. niscpr.res.inresearchgate.net The chelation of 8-hydroxyquinoline and its derivatives with metal ions often leads to a significant enhancement of fluorescence emission. rsc.orgscispace.com The emission spectra of 8-hydroxyquinoline can exhibit dual fluorescence, for example in the 330-410 nm region, indicating the presence of multiple emitting species. niscpr.res.inresearchgate.net The introduction of substituents on the quinoline ring can modulate the luminescence properties; electron-donating groups tend to enhance luminescence, while electron-withdrawing groups can weaken it. nih.gov Given that the carboxylic acid group is electron-withdrawing, it may influence the fluorescence quantum yield of this compound.

Table 4: Fluorescence Emission Characteristics of 8-Hydroxyquinoline Derivatives

Compound/SystemConditionsEmission Maxima (λem)Key ObservationReference
8-HydroxyquinolineVarious Solvents330-410 nmDual fluorescence observed niscpr.res.inresearchgate.net
8-HydroxyquinolineBasic Media (0.1N NaOH)~503 nmEmission from ionic form niscpr.res.in
Zinc complexes of 8-HQ derivativesMethanol480-510 nmEmission shift upon exposure to acetone researchgate.net
Eu(III) complexes of 8-HQ derivatives--Electron-donating groups enhance intensity nih.gov

This table summarizes data for the parent compound and its derivatives to infer the properties of this compound.

Solid-State Structural Analysis for Crystal Architecture

Detailed solid-state structural analysis is crucial for understanding the crystal architecture, polymorphism, and intermolecular interactions of this compound.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction provides definitive information on the molecular and crystal structure, including bond lengths, bond angles, and crystallographic parameters such as the unit cell dimensions and space group.

No specific single-crystal X-ray diffraction data for this compound was found in the reviewed literature.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray diffraction is a key technique for identifying crystalline phases and assessing the purity of a bulk sample. The resulting diffractogram serves as a fingerprint for the crystalline solid.

No specific powder X-ray diffraction data for this compound was found in the reviewed literature.

Thermal Analysis Techniques

Thermal analysis techniques are employed to characterize the thermal stability and phase transitions of a material as a function of temperature.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry measures the heat flow associated with thermal transitions, providing data on melting points, glass transitions, and polymorphic transformations.

No specific differential scanning calorimetry data for this compound was found in the reviewed literature.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis monitors the change in mass of a sample as it is heated, offering insights into its thermal stability and decomposition profile.

No specific thermogravimetric analysis data for this compound was found in the reviewed literature.

Electrochemical Characterization for Redox Properties

Electrochemical methods, such as cyclic voltammetry, are used to investigate the redox properties of a compound, determining its oxidation and reduction potentials. This information is vital for applications in materials science and coordination chemistry.

No specific electrochemical characterization data for the redox properties of this compound was found in the reviewed literature.

Cyclic Voltammetry for Reductive and Oxidative Potentials

Cyclic voltammetry is a potent electrochemical technique used to investigate the reduction and oxidation processes of a substance. By scanning the potential of an electrode and measuring the resulting current, a voltammogram is produced, which provides information on the redox potentials of the analyte. For this compound, this analysis would reveal the specific potentials at which the molecule accepts or donates electrons.

A typical cyclic voltammetry study would yield a data table summarizing key parameters such as the anodic peak potential (Epa) and cathodic peak potential (Epc) for the redox events observed within the electrochemical window of the solvent system. However, no studies containing such a table of reductive and oxidative potentials specifically for this compound were identified.

Controlled Potential Electrolysis

Controlled potential electrolysis, or bulk electrolysis, is a method used to determine the total number of electrons transferred in a redox reaction (n-value) and to synthesize the product of an electrochemical reaction on a larger scale. By holding the working electrode at a constant potential corresponding to the oxidation or reduction of the starting material, the current is monitored over time until the reaction is complete.

Research findings from this technique would typically be presented in a table detailing the experimental conditions, the charge consumed, and the calculated number of electrons transferred per molecule. This information is crucial for understanding the stoichiometry of the electrochemical reaction. Unfortunately, no published data from controlled potential electrolysis experiments specifically on this compound could be located.

In-situ Spectroelectrochemistry (UV-Vis, IR) for Mechanistic Insights

In-situ spectroelectrochemistry combines electrochemical techniques with spectroscopy (such as UV-Visible or Infrared spectroscopy) to provide real-time information about the species generated at the electrode surface. This powerful combination allows for the identification of transient intermediates and final products of an electrochemical reaction, thereby offering deep mechanistic insights. For this compound, this would involve monitoring changes in its UV-Vis or IR spectrum as the potential is varied.

Detailed research findings would include spectra recorded at different potentials and a table summarizing the absorption maxima of intermediates and products, helping to elucidate the reaction pathway. A study on related hydroxyquinoline carboxylic acids successfully used in-situ UV-Vis and IR spectroelectrochemistry to understand their oxidation mechanism, which involved protonation of the nitrogen atom in the quinoline ring. However, specific spectroelectrochemical data for the this compound isomer is not available in the reviewed literature.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 8-hydroxyquinoline-6-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Answer : The compound is typically synthesized via Skraup or Friedlander methods. In the Skraup method, a substituted aromatic amine reacts with α,β-unsaturated aldehyde under acidic conditions (e.g., sulfuric acid), while the Friedlander method involves condensation of o-aminobenzaldehyde derivatives with ketones or aldehydes. Optimizing temperature (e.g., 100–120°C for Skraup) and stoichiometric ratios of reactants is critical to avoid side products like tar formation. Post-synthesis, column chromatography or recrystallization (using ethanol/water mixtures) is recommended for purification .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Answer : Key techniques include:

  • NMR spectroscopy : To confirm substituent positions on the quinoline ring (e.g., ¹H NMR δ 8.5–9.0 ppm for aromatic protons).
  • HPLC : For purity assessment using a C18 column and UV detection at 254 nm.
  • Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]⁺ peak at m/z 205).
  • FT-IR : To identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Cross-referencing with NIST Chemistry WebBook data ensures accuracy .

Q. How should researchers handle and store this compound to prevent degradation?

  • Answer : Store in airtight, light-resistant containers at 2–8°C. Avoid prolonged exposure to moisture or oxidizing agents, as decomposition can release toxic gases (e.g., CO, NOₓ). Use gloves and lab coats during handling, and work in a fume hood to minimize inhalation risks. Regularly validate stability via HPLC to detect degradation products .

Advanced Research Questions

Q. How can this compound be optimized for use in electroluminescent devices?

  • Answer : The compound’s electron-transport properties can be enhanced by modifying its substituents (e.g., introducing electron-withdrawing groups) or coordinating with metals (e.g., Zn²⁺, Al³⁺). Test device performance in double-layer organic LEDs (OLEDs) with indium-tin-oxide (ITO) anodes and Mg:Ag cathodes. Measure external quantum efficiency (target >1%) and brightness (>1000 cd/m²) at driving voltages <10 V .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Answer : Discrepancies (e.g., antimicrobial efficacy in some studies but not others) may arise from variations in:

  • Test strains : Use standardized microbial panels (e.g., ATCC strains).
  • Chelation effects : Control metal ion availability in media (e.g., Fe³⁺ depletion).
  • Assay conditions : Replicate experiments under identical pH, temperature, and solvent conditions. Validate results with dose-response curves and statistical analysis (e.g., IC₅₀ comparisons) .

Q. How can computational modeling predict the metal-chelating behavior of this compound?

  • Answer : Use density functional theory (DFT) to model binding energies with transition metals (e.g., Cu²⁺, Fe³⁺). Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict redox activity. Pair with experimental validation via UV-Vis titration (e.g., absorbance shifts at 300–400 nm upon chelation) .

Q. What methodologies mitigate toxicity risks when testing this compound in cell cultures?

  • Answer :

  • In vitro : Use low concentrations (≤10 µM) and short exposure times (<24 hours). Include viability assays (e.g., MTT) with positive/negative controls.
  • In vivo : Conduct acute toxicity studies in model organisms (e.g., zebrafish embryos) with LC₅₀ calculations. Ensure compliance with institutional biosafety protocols for carcinogenic/mutagenic risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.